molecular formula C13H14FNO B13276709 (4-Ethyl-6-fluoro-2-methylquinolin-3-yl)methanol

(4-Ethyl-6-fluoro-2-methylquinolin-3-yl)methanol

Cat. No.: B13276709
M. Wt: 219.25 g/mol
InChI Key: QVNOQOPJZZQKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethyl-6-fluoro-2-methylquinolin-3-yl)methanol is a quinoline derivative with a unique structure that includes an ethyl group at the 4th position, a fluorine atom at the 6th position, and a methyl group at the 2nd position. This compound is part of a broader class of quinoline derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-6-fluoro-2-methylquinolin-3-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones, followed by fluorination and subsequent functional group modifications . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (4-Ethyl-6-fluoro-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets (4-Ethyl-6-fluoro-2-methylquinolin-3-yl)methanol apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the ethyl, fluoro, and methyl groups in specific positions on the quinoline ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C13H14FNO

Molecular Weight

219.25 g/mol

IUPAC Name

(4-ethyl-6-fluoro-2-methylquinolin-3-yl)methanol

InChI

InChI=1S/C13H14FNO/c1-3-10-11-6-9(14)4-5-13(11)15-8(2)12(10)7-16/h4-6,16H,3,7H2,1-2H3

InChI Key

QVNOQOPJZZQKHA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=NC(=C1CO)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.